N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate reagents to form the benzoxazole core, followed by further functionalization to introduce the prop-2-enamide moiety. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring. Subsequent reactions with acrylamide derivatives can introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that use efficient catalysts and reaction conditions to maximize yield and purity. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide can be compared with other benzoxazole derivatives, such as:
2-Amino benzoxazole: Known for its antimicrobial and anticancer activities.
Benzoxazole-2-carboxamide: Studied for its anti-inflammatory and analgesic properties.
Benzoxazole-2-thiol: Investigated for its antioxidant and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzoxazole derivatives .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-11(15)13-8-7-12-14-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSPHAQVPALASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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